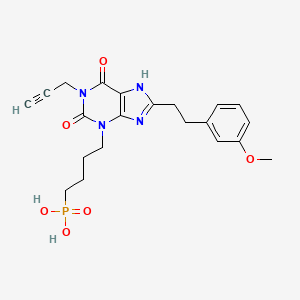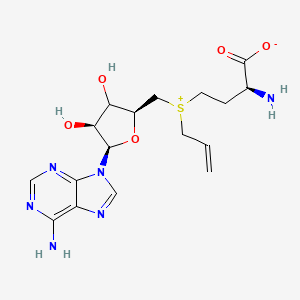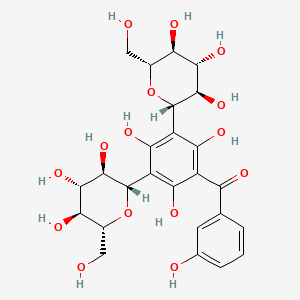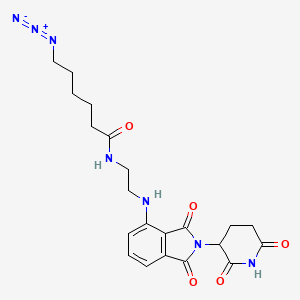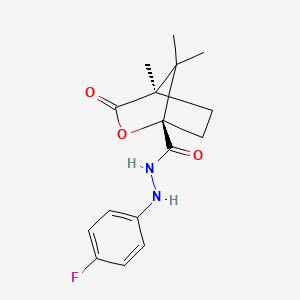
Laccase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laccase-IN-1 is a synthetic inhibitor of laccase, an enzyme belonging to the multicopper oxidase family Laccases are known for their ability to oxidize a wide range of phenolic and non-phenolic substrates, making them valuable in various biotechnological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Laccase-IN-1 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenolic compounds.
Oxidation: The phenolic compounds undergo oxidation using molecular oxygen in the presence of a copper catalyst.
Coupling Reaction: The oxidized intermediates are then subjected to a coupling reaction with suitable amines or other nucleophiles.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: Laccase-IN-1 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized by laccase enzymes, leading to the formation of reactive intermediates.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, copper catalysts.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include oxidized intermediates, reduced forms of this compound, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Laccase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the catalytic mechanisms of laccase enzymes and to develop new catalytic processes.
Biology: Helps in understanding the role of laccase in various biological systems, including its involvement in lignin degradation and plant defense mechanisms.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases where laccase activity is implicated.
Industry: Utilized in bioremediation processes to inhibit laccase activity in contaminated environments, thereby preventing the degradation of valuable compounds.
Wirkmechanismus
Laccase-IN-1 exerts its effects by binding to the active site of laccase enzymes, thereby inhibiting their catalytic activity. The compound interacts with the copper ions present in the enzyme’s active site, preventing the oxidation of substrates. This inhibition is crucial for studying the enzyme’s function and for developing applications where controlled laccase activity is desired.
Vergleich Mit ähnlichen Verbindungen
Laccase-IN-2: Another synthetic inhibitor with a similar mechanism of action but different structural features.
Laccase-IN-3: A compound with higher specificity for certain laccase isoforms.
Uniqueness: Laccase-IN-1 is unique due to its broad-spectrum inhibition of laccase enzymes, making it a versatile tool for various research applications. Its ability to inhibit multiple laccase isoforms sets it apart from other inhibitors that may have more limited specificity.
Eigenschaften
Molekularformel |
C16H19FN2O3 |
|---|---|
Molekulargewicht |
306.33 g/mol |
IUPAC-Name |
(1S,4R)-N'-(4-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide |
InChI |
InChI=1S/C16H19FN2O3/c1-14(2)15(3)8-9-16(14,22-13(15)21)12(20)19-18-11-6-4-10(17)5-7-11/h4-7,18H,8-9H2,1-3H3,(H,19,20)/t15-,16+/m0/s1 |
InChI-Schlüssel |
AUCBELWAWZMXSU-JKSUJKDBSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)NNC3=CC=C(C=C3)F |
Kanonische SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NNC3=CC=C(C=C3)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
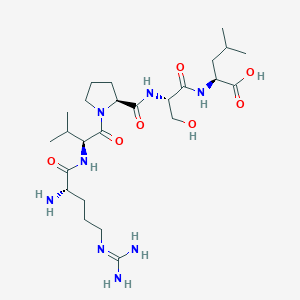
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
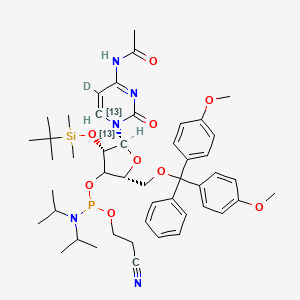
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

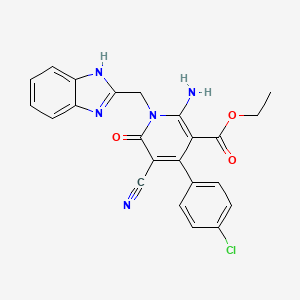
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
